Methanal 2,4-dinitrophenylhydrazone
Overview
Description
Methanal 2,4-dinitrophenylhydrazone, also known as Formaldehyde 2,4-Dinitrophenylhydrazone, is a chemical compound with the molecular formula C7H6N4O4 . It is used in Brady’s reagent, also known as Borche’s reagent, which is prepared by dissolving 2,4-dinitrophenylhydrazine (DNPH) in a solution containing methanol and some concentrated sulfuric acid . This solution is used to detect ketones and aldehydes .
Synthesis Analysis
The synthesis of Methanal 2,4-dinitrophenylhydrazone involves the dissolution of 2,4-dinitrophenylhydrazine in a solution containing methanol and concentrated sulfuric acid . The production of a yellow, orange, or red dinitrophenylhydrazone precipitate indicates a positive test .Molecular Structure Analysis
The molecular structure of Methanal 2,4-dinitrophenylhydrazone consists of 7 Carbon atoms, 6 Hydrogen atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . The molecular weight of the compound is 210.15 g/mol . The InChIKey of the compound is UEQLSLWCHGLSML-UHFFFAOYSA-N .Chemical Reactions Analysis
Methanal 2,4-dinitrophenylhydrazone is involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Scientific Research Applications
Preparative Work and Identification in Chemistry:
- Demaecker and Martin (1954) highlighted the usefulness of 2,4-DNP in preparative work and identification in chemistry. They noted its application in regenerating corresponding carbonyl compounds from their derivatives, which has significant implications in sterol chemistry and other fields (Demaecker & Martin, 1954).
Spectral Characterization and Structural Analysis:
- A study by Monfared, Pouralimardan, and Janiak (2007) focused on the synthesis and spectral characterization of hydrazone Schiff bases derived from 2,4-dinitrophenylhydrazine. They demonstrated the formation of specific crystalline structures with unique molecular packing patterns (Monfared, Pouralimardan, & Janiak, 2007).
Chromatography and Separation Techniques:
- Various studies, including those by Edwards (1966), Bhalerao and Kummerow (1959), and Byrne (1965), have utilized 2,4-DNP in chromatography, demonstrating its effectiveness in separating and identifying aliphatic aldehydes and ketones (Edwards, 1966), (Bhalerao & Kummerow, 1959), (Byrne, 1965).
Analysis of Carbohydrates:
- Honda and Kakehi (1978) used 2,4-DNP for the analysis of carbohydrates, particularly in the study of periodate oxidation products of glycosides. This application is crucial in the structural elucidation of carbohydrates (Honda & Kakehi, 1978).
Food and Flavor Analysis:
- Nakanishi and Itoh (1967) applied 2,4-DNP in identifying volatile carbonyl compounds in heated casein solutions, linking these compounds to heat-induced flavor compounds in dairy products (Nakanishi & Itoh, 1967).
Medical Research:
- Morgan et al. (2003) explored the anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and its analogues, demonstrating the potential therapeutic applications of such compounds (Morgan et al., 2003).
Safety And Hazards
Methanal 2,4-dinitrophenylhydrazone is a flammable solid . It is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
N-(methylideneamino)-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQLSLWCHGLSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148405 | |
Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanal 2,4-dinitrophenylhydrazone | |
CAS RN |
1081-15-8 | |
Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanal 2,4-dinitrophenylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanal 2,4-dinitrophenylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formaldehyde 2,4-Dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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